4-(4-ethoxyphenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-2-19-12-7-5-11(6-8-12)18-14(16-17-15(18)20)10-13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWODRHDZGTNDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethoxyphenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the triazole ring. One common method includes the reaction of ethoxyphenyl hydrazine with thiophen-2-carbaldehyde under acidic conditions to form the intermediate triazole structure. Subsequent thiolation reactions introduce the thiol group at the appropriate position.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydrosulfide (NaSH) to replace functional groups.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 4-(4-ethoxyphenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is studied for its biological activity. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent or as a precursor for developing new therapeutic drugs. Its ability to interact with biological targets makes it a valuable compound in pharmaceutical research.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 4-(4-ethoxyphenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The thiol group, in particular, plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related 1,2,4-triazole-3-thiol derivatives, emphasizing substituent effects on properties and bioactivity:
Key Observations:
Methoxyphenyl/ethoxyphenyl substituents enhance lipophilicity and antimicrobial activity, as seen in fluorophenyl/thiophene derivatives () .
Synthetic Flexibility :
- S-alkylation with cesium carbonate () and Schiff base condensation () are common methods for diversifying triazole-3-thiols.
Structural Characterization :
- FT-IR spectra consistently show νC=N (1609–1610 cm⁻¹) and νC=O (1679 cm⁻¹) stretches in derivatives with carbonyl groups .
- ¹H-NMR aromatic proton shifts (δ 7.2–8.1 ppm) confirm phenyl/thiophene substituents .
Toxicity and Safety :
- Acute toxicity studies on thiophen-2-ylmethyl derivatives indicate moderate safety profiles (LD₅₀ > 500 mg/kg in rodents) .
Biological Activity
The compound 4-(4-ethoxyphenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 893725-38-7) is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and potential applications.
- Molecular Formula : C15H15N3OS2
- Molecular Weight : 317.4 g/mol
- Structure : The compound features a triazole ring linked to an ethoxyphenyl group and a thiophenylmethyl moiety.
Biological Activity Overview
- Antioxidant Activity
-
Antimicrobial Properties
- Triazole derivatives are known for their antimicrobial activities. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens, including drug-resistant strains . The specific efficacy of this compound against specific bacteria remains to be fully elucidated.
- Antifungal Activity
Structure-Activity Relationship (SAR)
The biological efficacy of triazole compounds often correlates with their structural features. For instance:
- The presence of electron-donating groups (like ethoxy) on the aromatic ring can enhance antioxidant activity.
- Variations in substituents on the thiophene ring can significantly affect the compound's overall activity profile .
Case Study 1: Antiradical Activity
A study evaluated the antiradical properties of several derivatives of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol. The most active derivative exhibited an antiradical effect of approximately 88.89% at a concentration of , indicating strong potential as an antioxidant agent .
Case Study 2: Antimicrobial Efficacy
Research on related triazole compounds has indicated that various derivatives possess high antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown MIC values significantly lower than traditional antibiotics like vancomycin and ciprofloxacin .
Data Table: Biological Activities of Related Triazole Compounds
Q & A
Q. How can regioselectivity challenges in alkylation reactions be addressed?
- Methodological Answer : Regioselectivity is controlled via steric and electronic modulation. For example, using bulky alkylating agents (e.g., 3-phenylpropyl bromide) favors substitution at the less hindered N4 position. DFT-based transition-state modeling identifies energy barriers for competing pathways, enabling solvent/base optimization (e.g., NaH in THF) to favor desired products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
